

Chemical and Pharmacological Profile of Leucocianidol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Leucocianidol

CAS No.: 93527-39-0

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Leucocianidol (also known as Leucocyanidin or Leucocyanidol) is a flavan-3-ol type of flavonoid, belonging to the class of leucoanthocyanidins [1]. The table below summarizes its fundamental characteristics:

Property	Description
IUPAC Name	(2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol [1]
Chemical Formula	C ₁₅ H ₁₄ O ₇ [2] [1] [3]
Molecular Weight	306.27 g/mol [1] [4] [3]
CAS Registry Number	480-17-1 [4] [3]
Synonyms	Leucocyanidol, Leucocyanidin, Resivit, Vitamin P faktor [1] [3]

Comparison with Selected Bioactive Flavonoids

The following table compares **leucocianidol** with other phytochemicals studied in similar network pharmacology contexts, highlighting their potential therapeutic roles. Please note that this is not a direct structural analog comparison but an overview of compounds with similar bioactivity.

Compound	Molecular Formula	Molecular Weight (g/mol)	Oral Bioavailability (OB)	Drug Likeness (DL)	Reported Bioactivities (from Network Pharmacology)
Leucocianidol	C15H14O7 [5]	306.29 [5]	30.84% [5]	0.27 [5]	Potential for SLE management [6]; Identified for HCC treatment [5]
(+)-Catechin Gallate	C22H18O10 [5]	442.4 [5]	53.57% [5]	0.75 [5]	Highest degree of target interactions in HCC study; strong binding to MAPK3, SRC, STAT3 [5]
β -Sitosterol	C29H50O [5]	414.79 [5]	36.91% [5]	0.75 [5]	Multiple target interactions; induced reduction of cell viability in HepG2 cells [5]
Cianidanol	C15H14O6 [5]	290.29 [5]	54.83% [5]	0.24 [5]	Listed in analysis but showed minimal target interactions in the HCC study [5]

Experimental Insights and Methodologies

Recent studies have utilized advanced computational methods to explore the therapeutic potential of **leucocianidol**. Here is a summary of the key experimental protocols and findings:

Network Pharmacology & Molecular Docking for SLE

A 2024 study investigated *Nelumbo nucifera* (lotus) for Systemic Lupus Erythematosus (SLE) management [6].

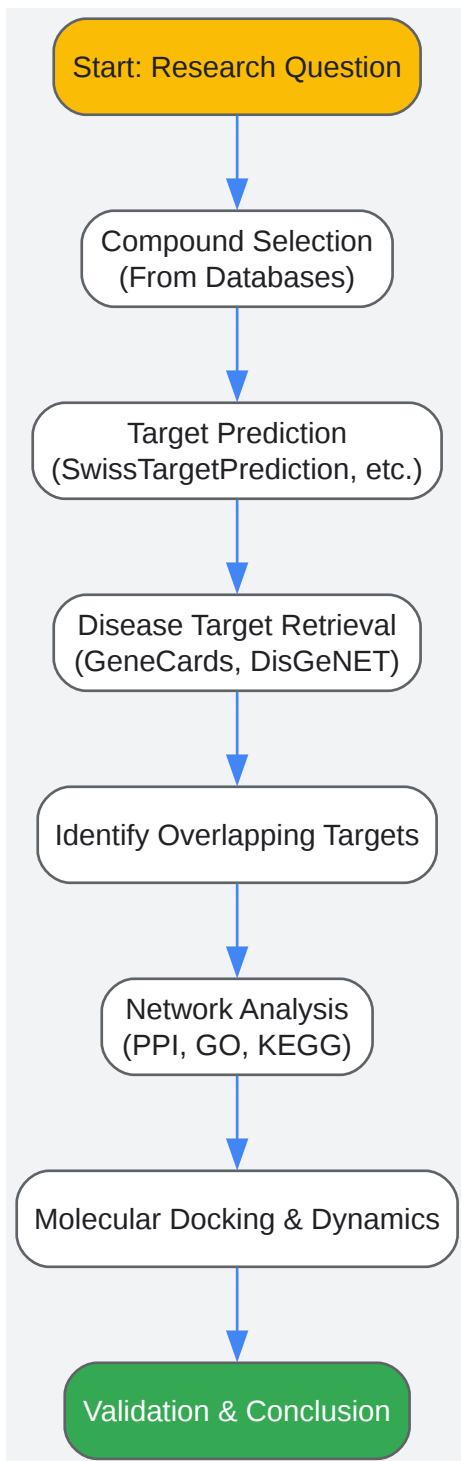
- **Experimental Protocol:**
 - **Target Prediction:** Active compounds and their protein targets were identified from IMPPAT and KNApSACk databases. SLE-related targets were retrieved from GeneCards and OMIM.
 - **Network Construction:** A Protein-Protein Interaction (PPI) network was built using Cytoscape software to identify core targets.
 - **Pathway Analysis:** Gene Ontology (GO) and KEGG pathway enrichment analyses were performed using ShinyGo.
 - **Molecular Docking & Dynamics:** The binding affinity of compounds to core targets was evaluated. A molecular dynamics simulation was run to assess the stability of the **leucocianidol**-ESR1 protein complex.
- **Key Findings:** The study identified **leucocianidol** as a key active compound in lotus. Molecular docking showed **leucocianidol** had favourable binding affinities (less than -4.5 kcal/mol) for all 10 core targets identified in SLE, suggesting a strong potential for multi-target activity [6].

Network Pharmacology for Hepatocellular Carcinoma (HCC)

A 2023 study evaluated several *Bergenia* species for treating HCC [5].

- **Experimental Protocol:**
 - **Compound Screening:** 147 phytochemicals were screened based on pharmacokinetic properties (OB > 30% and DL > 0.18), narrowing the list to four, including **leucocianidol**.
 - **Target Identification & PPI:** Targets for the compounds and HCC disease were gathered from multiple databases. Overlapping targets were used to build a PPI network.
 - **Topological Analysis:** The network was analyzed to find hub genes; STAT3, MAPK3, and SRC were selected for molecular docking.
- **Key Findings:** **Leucocianidol** was one of the top three compounds with a high degree of target interactions (degree = 41) within the network, indicating its potential multi-target role in HCC. However, (+)-Catechin gallate showed the highest number of interactions and the best binding scores in molecular docking [5].

The experimental workflow from these studies can be visualized as follows:



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Conclusion for Researchers

Based on the gathered data, here is a comparative summary:

- **Leucocianidol** demonstrates significant promise as a multi-target therapeutic agent, particularly in autoimmune (SLE) and liver diseases (HCC), supported by strong computational binding affinities [6] [5].
- **(+)-Catechin Gallate** appears to have superior drug-like properties and a broader target interaction profile compared to **leucocianidol** in the context of HCC, making it a compelling candidate for further investigation [5].
- **Key Research Gaps:** A direct, head-to-head comparative analysis of **leucocianidol** with its closest structural analogs (e.g., other leucoanthocyanidins or flavan-3-ols) using standardized experimental protocols is lacking in the current literature. Future work should focus on this, supplemented with *in vitro* and *in vivo* validation.

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To cite this document: Smolecule. [Chemical and Pharmacological Profile of Leucocianidol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b605626#leucocianidol-structural-analogs-comparative-analysis>]

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